3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide
Overview
Description
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, which is further substituted with a methyl group and a carbohydrazide moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-1-methyl-1H-pyrazole. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to substitute the chlorophenyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as glutathione peroxidase and catalase .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-methyl-1H-indole: Known for its neuroprotective and antidepressant properties.
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Studied for its anticancer activity.
Uniqueness
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features and the presence of the carbohydrazide moiety, which imparts distinct biological activities.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-methylpyrazole-3-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-16-10(11(17)14-13)6-9(15-16)7-2-4-8(12)5-3-7/h2-6H,13H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMKGSTXPWPRHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161948 | |
Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001161948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-09-2 | |
Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948293-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001161948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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